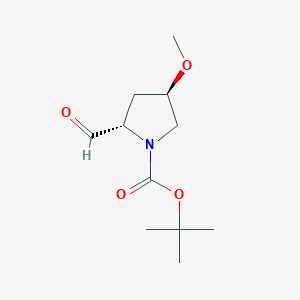
tert-ブチル (2S,4R)-2-ホルミル-4-メトキシピロリジン-1-カルボン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methoxy group attached to a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学的研究の応用
Chemistry
In organic synthesis, tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of structure-activity relationships (SAR) in drug design.
Industry
In the chemical industry, tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate can be used in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like methyl iodide (CH3I) in the presence of a base.
Esterification: The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The formyl group in tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
作用機序
The mechanism of action of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the formyl, methoxy, and tert-butyl ester groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used, such as in a synthetic route or a biological assay.
類似化合物との比較
Similar Compounds
tert-Butyl (2S,4R)-4-hydroxy-2-formylpyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
tert-Butyl (2S,4R)-2-formyl-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a methoxy group.
tert-Butyl (2S,4R)-2-formyl-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate provides unique reactivity compared to its analogs. This allows for specific interactions in chemical reactions and potential biological activities that are distinct from those of similar compounds.
特性
IUPAC Name |
tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIXKICCDVTSDD-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline](/img/structure/B2569471.png)
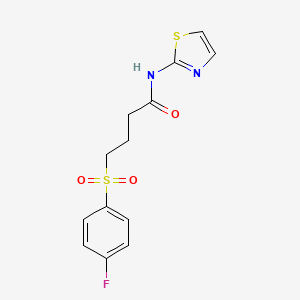
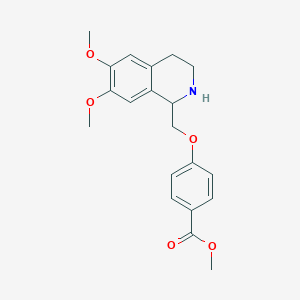
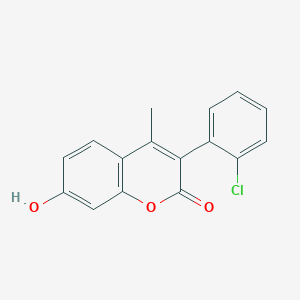
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)
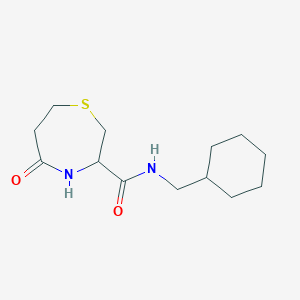
![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)
![1-methyl-3-[(4-methylphenyl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569480.png)
![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)
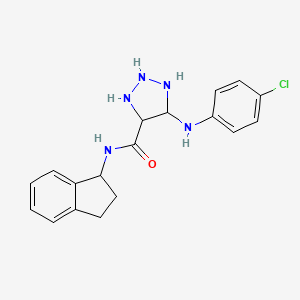
![6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
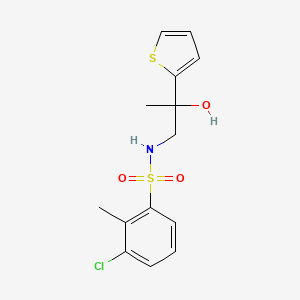
![3-[(3R,5S)-3,5-Difluoropiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2569491.png)
